3-methyl-3-nitrobutane-1-sulfonyl fluoride
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Overview
Description
3-methyl-3-nitrobutane-1-sulfonyl fluoride is an organic compound with the molecular formula C5H10FNO4S. It is a sulfonyl fluoride derivative, which is known for its stability and reactivity. This compound is of interest in various fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-nitrobutane-1-sulfonyl fluoride can be achieved through a one-pot process starting from sulfonates or sulfonic acids. This method involves mild reaction conditions and readily available reagents. The process typically includes the use of fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the electrochemical fluorination of sulfonic acid derivatives. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-nitrobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the sulfonyl fluoride group remains intact.
Hydrolysis: Under acidic or basic conditions, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution.
Amines: Formed through the reduction of the nitro group.
Sulfonic Acids: Formed through hydrolysis.
Scientific Research Applications
3-methyl-3-nitrobutane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: Acts as a covalent probe for studying enzyme mechanisms and protein interactions due to its ability to form stable covalent bonds with amino acid residues.
Medicine: Investigated for its potential as a protease inhibitor, which could be useful in the treatment of diseases involving protease activity.
Mechanism of Action
The mechanism of action of 3-methyl-3-nitrobutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic amino acid residues in proteins. This interaction can inhibit enzyme activity by blocking the active site or altering the protein’s conformation .
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzenesulfonyl fluoride: Known for its antibacterial properties and used as a protease inhibitor.
4-formylbenzenesulfonyl fluoride: Used in radiolabeling for positron emission tomography (PET) imaging.
(2-aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
Uniqueness
3-methyl-3-nitrobutane-1-sulfonyl fluoride is unique due to its combination of a nitro group and a sulfonyl fluoride group, which provides a balance of reactivity and stability. This makes it a versatile reagent in both chemical synthesis and biological applications .
Properties
IUPAC Name |
3-methyl-3-nitrobutane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO4S/c1-5(2,7(8)9)3-4-12(6,10)11/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBTRPCBOPJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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